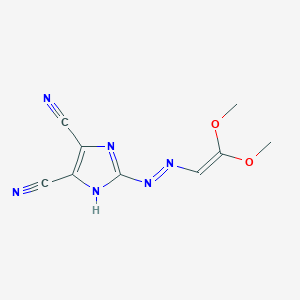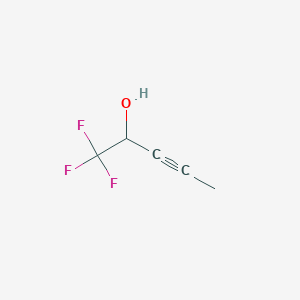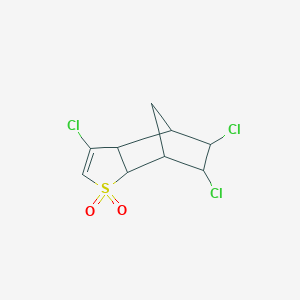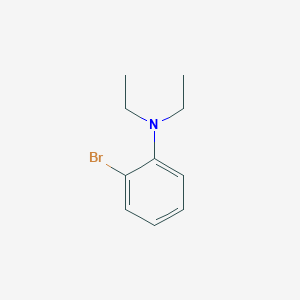![molecular formula C18H15FO B14351879 2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol CAS No. 90430-08-3](/img/structure/B14351879.png)
2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a fluorophenyl group attached to the naphthalene ring, with an ethan-1-ol substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-naphthylacetic acid.
Grignard Reaction: The 4-fluorobenzaldehyde is reacted with a Grignard reagent derived from 2-naphthylacetic acid to form the corresponding alcohol.
Reduction: The intermediate product is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: The major product is 2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethanone.
Reduction: The major product is 2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It is used as a probe in biological studies to investigate the interactions of fluorinated aromatic compounds with biological targets.
Wirkmechanismus
The mechanism of action of 2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the naphthalene ring provides structural stability. The ethan-1-ol group may participate in hydrogen bonding, further stabilizing the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(4-Chlorophenyl)naphthalen-2-yl]ethan-1-ol
- 2-[4-(4-Bromophenyl)naphthalen-2-yl]ethan-1-ol
- 2-[4-(4-Methylphenyl)naphthalen-2-yl]ethan-1-ol
Uniqueness
2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom also influences the compound’s pharmacokinetic properties, making it a valuable scaffold in drug design.
Eigenschaften
CAS-Nummer |
90430-08-3 |
|---|---|
Molekularformel |
C18H15FO |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
2-[4-(4-fluorophenyl)naphthalen-2-yl]ethanol |
InChI |
InChI=1S/C18H15FO/c19-16-7-5-14(6-8-16)18-12-13(9-10-20)11-15-3-1-2-4-17(15)18/h1-8,11-12,20H,9-10H2 |
InChI-Schlüssel |
WFGIVZNOSFFKHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2C3=CC=C(C=C3)F)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)


![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
stannane](/img/structure/B14351820.png)





![[(tert-Butylsulfanyl)methyl]carbamyl fluoride](/img/structure/B14351854.png)
![2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B14351856.png)

![Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate](/img/structure/B14351860.png)
